molecular formula C17H27NO B3103079 (3R)-4-(3-isopropoxyphenyl)-1,3,4-trimethylpiperidine CAS No. 1431704-21-0

(3R)-4-(3-isopropoxyphenyl)-1,3,4-trimethylpiperidine

Cat. No. B3103079
CAS RN: 1431704-21-0
M. Wt: 261.4 g/mol
InChI Key: MBZFTKIQJBBOSB-UHFFFAOYSA-N
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Description

(3R)-4-(3-isopropoxyphenyl)-1,3,4-trimethylpiperidine, also known as Ipsapirone, is a selective 5-HT1A receptor agonist. It is a piperidine derivative that has been studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Scientific Research Applications

Structural and Conformation Studies

  • Conformational Analysis and Synthesis: Piperidine derivatives, similar to (3R)-4-(3-isopropoxyphenyl)-1,3,4-trimethylpiperidine, have been studied for their structure and conformation. For example, research on 1,2,5-trimethyl-4-(p-hydroxyphenyl)-δ3-tetrahydropyridines, closely related to the compound , used proton NMR spectroscopy to understand their structure and conformation (Rezakov et al., 1986).

Spectroscopy and Solution Structures

  • Vibrational Circular Dichroism (VCD) Spectroscopy: The solution structures of piperidine intermediates, which are structurally similar to (3R)-4-(3-isopropoxyphenyl)-1,3,4-trimethylpiperidine, have been studied using VCD spectroscopy. This method aids in understanding the geometry changes and intermolecular aggregation in chiral pharmaceuticals in solution (Urbanová et al., 2002).

Synthesis and Ring Expansion

  • Synthesis of Chiral Piperidine Derivatives: Research on the synthesis of new, chiral bicyclic 3-hydroxypiperidines demonstrates the potential of piperidine derivatives in producing compounds with specific stereochemistry. These derivatives are created via high diastereoselective ring expansion, which is relevant to the synthesis of compounds like (3R)-4-(3-isopropoxyphenyl)-1,3,4-trimethylpiperidine (Wilken et al., 1997).

Application in Biological Studies

  • Biological Activity and Inhibitory Effects: Iminosugars, including derivatives of hydroxypiperidines, have been synthesized and evaluated for their inhibitory effect on liver glycogen phosphorylase. This research is indicative of the potential biological applications of compounds structurally related to (3R)-4-(3-isopropoxyphenyl)-1,3,4-trimethylpiperidine, in understanding biochemical pathways and developing therapeutic agents (Jakobsen et al., 2001).

properties

IUPAC Name

(3R)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO/c1-13(2)19-16-8-6-7-15(11-16)17(4)9-10-18(5)12-14(17)3/h6-8,11,13-14H,9-10,12H2,1-5H3/t14-,17?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZFTKIQJBBOSB-MBIQTGHCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C)C2=CC(=CC=C2)OC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCC1(C)C2=CC(=CC=C2)OC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901170550
Record name Piperidine, 1,3,4-trimethyl-4-[3-(1-methylethoxy)phenyl]-, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901170550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-4-(3-isopropoxyphenyl)-1,3,4-trimethylpiperidine

CAS RN

1431704-21-0
Record name Piperidine, 1,3,4-trimethyl-4-[3-(1-methylethoxy)phenyl]-, (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431704-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 1,3,4-trimethyl-4-[3-(1-methylethoxy)phenyl]-, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901170550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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